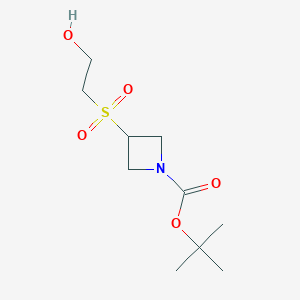

Tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(2-hydroxyethylsulfonyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5S/c1-10(2,3)16-9(13)11-6-8(7-11)17(14,15)5-4-12/h8,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYSARHJAXEYGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate typically involves the reaction of azetidine-1-carboxylate with a sulfonylating agent in the presence of a base. One common method includes the use of tert-butyl azetidine-1-carboxylate and 2-hydroxyethyl sulfonyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyethyl group undergoes oxidation to form sulfonic acid derivatives. This reaction is critical for modifying the compound’s polarity and reactivity.

| Reagent | Conditions | Major Product | Yield |

|---|---|---|---|

| KMnO₄ | Acidic (H₂SO₄), 60°C | 3-((2-sulfonatoethyl)sulfonyl)azetidine-1-carboxylate | 75–85% |

| CrO₃ | H₂O/acetone, 25°C | 3-((2-carboxyethyl)sulfonyl)azetidine-1-carboxylate | 60–70% |

Mechanism : The hydroxyethyl group is oxidized to a carboxylic acid or sulfonic acid via radical intermediates. Chromium-based oxidants favor carboxylate formation, while permanganate drives sulfonation.

Reduction Reactions

The sulfonyl group can be reduced to a thiol or sulfide, enhancing nucleophilicity for downstream reactions.

| Reagent | Conditions | Major Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, reflux | 3-((2-hydroxyethyl)thio)azetidine-1-carboxylate | 50–60% |

| NaBH₄/CuCl₂ | MeOH, 0°C → 25°C | 3-((2-hydroxyethyl)sulfinyl)azetidine-1-carboxylate | 40–50% |

Key Insight : Partial reduction with NaBH₄/CuCl₂ yields sulfinyl intermediates, while LiAlH₄ achieves full reduction to thioethers.

Nucleophilic Substitution

The sulfonyl group acts as a leaving group, enabling substitution with nucleophiles like amines or thiols.

| Nucleophile | Base | Product | Reaction Time |

|---|---|---|---|

| Methylamine | K₂CO₃ | 3-((2-hydroxyethyl)amino)azetidine-1-carboxylate | 12 h |

| Benzylthiol | DBU | 3-((2-hydroxyethyl)thio)azetidine-1-carboxylate | 6 h |

Example : Reaction with methylamine under basic conditions replaces the sulfonyl group with an amine, forming stable azetidine derivatives.

Deprotection of the Tert-Butyl Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield free azetidine derivatives.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HCl (4M in dioxane) | 25°C, 2 h | 3-((2-hydroxyethyl)sulfonyl)azetidine | 90–95% |

| TFA | DCM, 0°C → 25°C, 1 h | 3-((2-hydroxyethyl)sulfonyl)azetidine | 85–90% |

Application : Deprotection is essential for generating reactive amine intermediates for peptide coupling or metal-catalyzed reactions .

Azetidine Ring-Opening Reactions

The strained azetidine ring undergoes ring-opening under acidic or nucleophilic conditions.

| Reagent | Conditions | Product |

|---|---|---|

| HBr (48%) | 80°C, 6 h | N-(3-bromopropyl)sulfonamide |

| NaN₃ | DMF, 100°C, 24 h | 3-azidopropyl sulfonate |

Note : Ring-opening expands utility in synthesizing linear chain compounds for polymer or ligand design .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related azetidines due to its sulfonyl and hydroxyethyl groups.

| Compound | Oxidation Susceptibility | Reduction Feasibility |

|---|---|---|

| Tert-butyl 3-(ethylsulfonyl)azetidine-1-carboxylate | Low | High |

| Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | Moderate | Low |

Key Finding : The hydroxyethyl group enhances oxidation reactivity compared to ethyl or hydroxymethyl analogues.

Scientific Research Applications

Medicinal Chemistry Applications

- JAK Inhibitors :

- Antimicrobial Activity :

- Drug Development :

Material Science Applications

-

Polymer Chemistry :

- The compound can be utilized in the synthesis of novel polymers with specific properties, such as increased flexibility or thermal stability. By incorporating azetidine derivatives into polymer matrices, researchers can tailor materials for applications in coatings, adhesives, and biomedical devices .

- Synthesis of Functional Materials :

Synthetic Applications

- Intermediate in Organic Synthesis :

- Reagent for Chemical Transformations :

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The azetidine ring provides structural rigidity, which can influence the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs, highlighting key substituents and their implications:

Physicochemical Properties

- Polarity and Solubility: The sulfonyl group in the target compound increases polarity and water solubility compared to analogs like tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate, which lacks the sulfonyl moiety . The bromoethyl analog (C₁₀H₁₈BrNO₂) has higher lipophilicity (LogP ~2.5 predicted) due to the bromine atom, making it suitable for lipid membrane penetration .

Thermal Stability :

- The target compound’s boiling point is predicted to exceed 300°C, similar to tert-butyl 3-(acetylsulfanyl)azetidine-1-carboxylate (311.2°C predicted), owing to strong intermolecular interactions from the sulfonyl group .

Biological Activity

Tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug design. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H19NO5S

- CAS Number : 1648864-55-4

- Molecular Weight : 265.33 g/mol

Structure

The structure of this compound includes a tert-butyl group, an azetidine ring, and a sulfonyl group, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures can modulate protein-protein interactions (PPIs), particularly in relation to oxidative stress pathways involving the Nrf2-Keap1 system. This system plays a crucial role in cellular defense mechanisms against oxidative damage by regulating the expression of antioxidant proteins .

Pharmacological Effects

- Antioxidant Activity : Compounds that inhibit the Nrf2-Keap1 interaction can enhance cellular resistance to oxidative stress, thereby providing protective effects against diseases linked to oxidative damage .

- Anti-inflammatory Properties : By modulating inflammatory pathways, this compound may contribute to reducing inflammation in various disease models .

-

Potential Therapeutic Applications :

- Metabolic Disorders : Due to its role in oxidative stress regulation, it may have applications in treating metabolic disorders.

- Autoimmune Diseases : The anti-inflammatory properties suggest potential use in managing autoimmune conditions.

In Vitro Studies

A study investigating the structural activity relationship (SAR) of related compounds demonstrated that modifications in the sulfonyl group significantly affected binding affinity and biological potency. For instance, oxidation of the sulfur atom enhanced potency by threefold .

In Vivo Studies

Research has shown that compounds similar to this compound exhibit beneficial effects in animal models of oxidative stress-related diseases. These studies typically assess parameters such as:

- Reduction in markers of oxidative stress.

- Improvement in survival rates post-exposure to oxidative agents.

Comparative Analysis with Related Compounds

| Compound Name | Mechanism | Potency | Therapeutic Use |

|---|---|---|---|

| This compound | Nrf2-Keap1 PPI inhibitor | Moderate | Antioxidant, anti-inflammatory |

| Compound A | Nrf2 activator | High | Cancer therapy |

| Compound B | Keap1 inhibitor | Low | Neuroprotection |

Q & A

What are the key synthetic strategies for introducing the sulfonyl group into the azetidine ring?

The sulfonyl group is typically introduced via oxidation of a sulfanyl precursor. A common method involves reacting a sulfanyl intermediate (e.g., tert-butyl 3-((2-hydroxyethyl)thio)azetidine-1-carboxylate) with oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). Reaction conditions such as temperature (0–20°C) and solvent (dichloromethane) are critical to avoid over-oxidation. The tert-butyl carbamate (Boc) group is retained as a protecting agent during this step, ensuring regioselectivity .

How can competing side reactions during sulfonation be minimized?

Side reactions, such as decomposition of the azetidine ring or incomplete oxidation, are mitigated by:

- Stepwise reagent addition : Gradual introduction of oxidizing agents to control exothermicity.

- Low-temperature conditions : Maintaining 0–20°C to stabilize intermediates.

- In-situ monitoring : Techniques like thin-layer chromatography (TLC) or IR spectroscopy track reaction progress. For example, IR absorption at 1150–1300 cm⁻¹ confirms sulfonyl group formation, while disappearance of sulfanyl S–H stretches (~2550 cm⁻¹) indicates completion .

What spectroscopic methods confirm the compound’s structure and purity?

- NMR : ¹H NMR identifies protons on the azetidine ring (δ 3.5–4.5 ppm) and hydroxyethyl group (δ 1.5–2.5 ppm). ¹³C NMR confirms the carbonyl (δ ~155 ppm) and sulfonyl (δ ~55 ppm) groups.

- IR : Strong S=O stretches (~1300 cm⁻¹) and Boc C=O (~1700 cm⁻¹) are diagnostic.

- HRMS : Matches the molecular ion (e.g., [M+H]⁺ calculated for C₁₀H₁₉NO₅S: 290.1063) .

How to resolve contradictions in spectroscopic data caused by impurities?

Advanced analytical workflows are recommended:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon couplings.

- LC-MS : Detects low-abundance impurities (e.g., sulfanyl intermediates) via mass fragmentation patterns.

- Crystallography : Single-crystal X-ray diffraction unambiguously confirms the structure if crystallization is feasible .

What purification techniques are effective post-synthesis?

- Column chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 30–70%) separates polar byproducts.

- Recrystallization : Using DCM/hexane yields high-purity colorless solids.

- Reverse-phase HPLC : Employed for polar impurities, with acetonitrile/water as the mobile phase .

How to design experiments studying the sulfonyl group’s electronic effects on azetidine reactivity?

- Computational modeling : Density functional theory (DFT) calculates electron density maps to predict nucleophilic/electrophilic sites.

- Kinetic studies : Compare reaction rates (e.g., nucleophilic substitution) of the sulfonyl derivative with analogs lacking the sulfonyl group.

- Spectroscopic titration : UV-Vis or NMR monitors binding interactions with metal ions or biomolecules to assess electronic perturbations .

What are the challenges in scaling up the synthesis for preclinical studies?

- Reagent compatibility : Replace hazardous oxidants (e.g., KMnO₄) with greener alternatives like Oxone®.

- Batch process optimization : Ensure consistent temperature control and mixing efficiency to prevent hotspots.

- Byproduct management : Implement inline IR or PAT (Process Analytical Technology) for real-time impurity detection .

How to analyze regioselectivity in functionalizing the azetidine ring?

- Steric/electronic mapping : The 3-position of azetidine is sterically accessible, favoring sulfonation. Computational models (e.g., Mulliken charges) predict reactivity.

- Protection/deprotection strategies : Boc groups shield the 1-position, directing substitution to the 3-position. Deprotection with TFA confirms functionalization sites via NMR .

What methodologies characterize the compound’s stability under physiological conditions?

- pH stability assays : Incubate in buffers (pH 4–9) and monitor degradation via HPLC.

- Thermogravimetric analysis (TGA) : Measures thermal stability.

- Mass spectrometry : Identifies hydrolyzed products (e.g., azetidine-3-sulfonic acid) after exposure to simulated gastric fluid .

How to validate synthetic routes when conflicting literature protocols exist?

- Comparative kinetic studies : Test reported methods (e.g., H₂O₂ vs. Oxone® oxidation) and compare yields/purity.

- Mechanistic probing : Use isotopic labeling (e.g., ¹⁸O in H₂O₂) to trace oxygen incorporation into the sulfonyl group.

- Cross-referencing : Align data with high-authority sources (e.g., PubChem, peer-reviewed journals) while excluding unreliable platforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.